2-{[(3-chloro-2-methylphenyl)methyl](prop-2-yn-1-yl)amino}acetic acid
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Overview
Description
2-{(3-chloro-2-methylphenyl)methylamino}acetic acid is an organic compound that features a combination of aromatic, alkyne, and amino acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(3-chloro-2-methylphenyl)methylamino}acetic acid typically involves multiple steps. One common approach starts with the chlorination of 2-methylphenylmethanol to form 3-chloro-2-methylbenzyl chloride. This intermediate is then reacted with propargylamine under basic conditions to yield 2-{(3-chloro-2-methylphenyl)methylamino}acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{(3-chloro-2-methylphenyl)methylamino}acetic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
2-{(3-chloro-2-methylphenyl)methylamino}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{(3-chloro-2-methylphenyl)methylamino}acetic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-{(3-chloro-2-methylphenyl)methylamino}ethanol
- **2-{(3-chloro-2-methylphenyl)methylamino}propanoic acid
Uniqueness
2-{(3-chloro-2-methylphenyl)methylamino}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2249001-39-4 |
---|---|
Molecular Formula |
C13H14ClNO2 |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
2-[(3-chloro-2-methylphenyl)methyl-prop-2-ynylamino]acetic acid |
InChI |
InChI=1S/C13H14ClNO2/c1-3-7-15(9-13(16)17)8-11-5-4-6-12(14)10(11)2/h1,4-6H,7-9H2,2H3,(H,16,17) |
InChI Key |
VTDRVQZMVWLRDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)CN(CC#C)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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